molecular formula C12H28Sn B022777 Tri-n-butyltin deuteride CAS No. 6180-99-0

Tri-n-butyltin deuteride

Cat. No.: B022777
CAS No.: 6180-99-0
M. Wt: 292.1 g/mol
InChI Key: DBGVGMSCBYYSLD-RCUQKECRSA-N
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Description

Tri-n-butyltin deuteride is an organotin compound with the molecular formula C₁₂H₂₇DSn. It is a colorless to pale yellow liquid that is sensitive to air and moisture. This compound is primarily used in organic synthesis as a reagent for radical reactions and dehalogenation processes .

Preparation Methods

Tri-n-butyltin deuteride can be synthesized through several methods. One common method involves the reduction of tributyltin oxide with polymethylhydrosiloxane . Another method includes the reduction of tributyltin chloride with lithium aluminium hydride . These reactions typically require controlled conditions to ensure the stability and purity of the final product.

Chemical Reactions Analysis

Mechanism of Action

The primary mechanism of action of tri-n-butyltin deuteride involves radical chain reactions. It targets C-X bonds (where X can be a halide, OH, S, Se, NH₂, NO₂, COOH), C=C bonds, C≡C bonds, and C=Y groups (where Y can be O, S, N). The compound interacts with these targets through the formation of radicals, which then propagate the reaction chain.

Comparison with Similar Compounds

Tri-n-butyltin deuteride is similar to other organotin compounds such as:

What sets this compound apart is its use of deuterium, which can be valuable in studies involving isotopic labeling and tracing.

Properties

IUPAC Name

tributyl(deuterio)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.Sn.H/c3*1-3-4-2;;/h3*1,3-4H2,2H3;;/i;;;;1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGVGMSCBYYSLD-RCUQKECRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[SnH](CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369858
Record name Tri-n-butyltin deuteride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6180-99-0
Record name Tri-n-butyltin deuteride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributylstannane-D
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

An apparatus similar to that in Example 2 was charged with 205 g tributyltin chloride and 50 ml toluene. During 35 min. there was added 110 ml Reagent T with the temperature controlled at 30° C. maximum by ice bath cooling. An hour after complete addition the toluene was distilled off. The residue, including a considerable amount of solid, was distilled under vacuum to give 179.5 g crude tributyltin hydride boiling 102°-110° C./5 mm. This was redistilled to give 158.9 g boiling 104°-106° C./5 mm and 8.0 g boiling 106°-116° C./5 mm, both showing only tributyltin hydride in the NMR spectrum, and a 12.5 g residue having the NMR spectrum of tributyltin chloride, for a 91.1% of theoretical yield of tributyltin hydride based on tributyltin chloride charged.
Name
tributyltin chloride
Quantity
205 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Reagent T
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A one liter apparatus similar to that of Example 2 was charged with 162 g tributyltin chloride. During 20 minutes 87.3 ml Reagent T was added while keeping the temperature at 28°-30° C. by using an ice-water bath. The mixture was then heated at 45°-50° C. for 30 minutes and filtered. The filtrate was stripped of toluene under reduced pressure and distilled to give 137.6 g (95% of theoretical yield) tributyltin hydride, boiling 118°-124° C. at 5 to 6 mm. A 15 g portion of the tributyltin hydride was mixed with 26.6 g trimethyltin chloride solution (38.6% in toluene) and distilled immediately. The distillate boiling up to 110° C. weighed 17.9 g and consisted, according to NMR analysis, of 46.8% trimethyltin hydride and 53.2% toluene. Thus the contained trimethyltin hydride (8.5 g) represents a 98.8% of theoretical yield based on trimethyltin chloride and a 93.9% of theoretical yield for the two stages of tributyltin chloride reduction to tributyltin hydride according to this invention and transposition to trimethyltin hydride and tributyltin chloride for recycle to the process. Inclusion of the hydride exchange reaction enables the relatively small losses of organotin species during the reduction step to be borne by the commercially available and less toxic tributyltin, thus economizing and minimizing exposure to the less available trimethyltin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Vit et al. in Eastman Organic Chemical Bulletin, 1974, vol. 46, No. 1, page 5 discloses a dehalogenation of tributyltin chloride with VITRIDE reducing agent (sodium bis (2-methoxyethoxy) aluminum hydride) in boiling diethyl ether. After a workup procedure including water quenching, ether extraction, drying, evaporation and distillation, substantially as shown by Van der Kerk supra, for the use of lithium aluminum hydride, 45.5% yield of tributyltin hydride is obtained. Although by this method tributyltin chloride is successfully reduced to the hydride, the yield is low and it calls for the use of diethyl ether which is notoriously volatile, flammable and explosive. The yield is so low as to render impractical, by this route, many interesting processes which involve the use of the expensive organotin halides.
Name
tributyltin chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
45.5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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